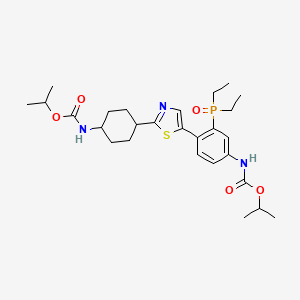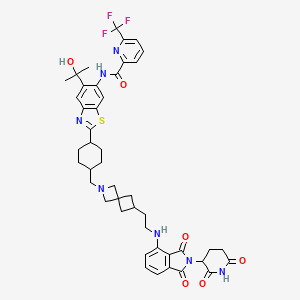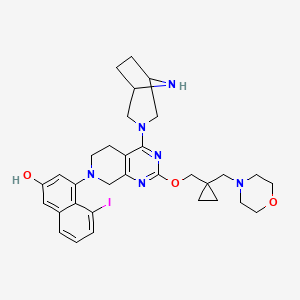
KRAS G12D inhibitor 16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRAS G12D inhibitor 16 is a small molecule designed to target the KRAS G12D mutation, which is a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma. The KRAS G12D mutation results in the substitution of glycine with aspartic acid at position 12, leading to continuous activation of downstream signaling pathways that promote cell proliferation and survival .
Métodos De Preparación
The synthesis of KRAS G12D inhibitor 16 involves a series of chemical reactions, including the formation of a salt bridge with the aspartic acid residue of the KRAS G12D mutant protein. The synthetic route typically starts with the preparation of key intermediates, followed by coupling reactions and purification steps. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
KRAS G12D inhibitor 16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The inhibitor can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
KRAS G12D inhibitor 16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12D inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS G12D inhibition on cancer cell proliferation and survival.
Medicine: Potential therapeutic agent for treating cancers harboring the KRAS G12D mutation, particularly pancreatic ductal adenocarcinoma.
Mecanismo De Acción
KRAS G12D inhibitor 16 exerts its effects by binding to the KRAS G12D mutant protein, preventing the exchange of guanosine diphosphate for guanosine triphosphate. This inhibition disrupts the downstream signaling pathways, including the RAF-MEK-ERK and PI3K-AKT-MTOR pathways, which are crucial for cell proliferation and survival. The compound’s selectivity for the KRAS G12D mutation ensures targeted inhibition of cancer cells with minimal off-target effects .
Comparación Con Compuestos Similares
KRAS G12D inhibitor 16 is unique compared to other KRAS inhibitors due to its high selectivity and potency for the KRAS G12D mutation. Similar compounds include:
MRTX1133: A non-covalent inhibitor with high affinity for KRAS G12D.
TH-Z835: Another potent inhibitor that forms a salt bridge with the aspartic acid residue of KRAS G12D.
HRS-4642: A selective inhibitor with high affinity for KRAS G12D.
This compound stands out due to its unique binding mechanism and potential for therapeutic applications in cancers with the KRAS G12D mutation.
Propiedades
Fórmula molecular |
C32H39IN6O3 |
|---|---|
Peso molecular |
682.6 g/mol |
Nombre IUPAC |
4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2-[[1-(morpholin-4-ylmethyl)cyclopropyl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-5-iodonaphthalen-2-ol |
InChI |
InChI=1S/C32H39IN6O3/c33-26-3-1-2-21-14-24(40)15-28(29(21)26)38-9-6-25-27(18-38)35-31(36-30(25)39-16-22-4-5-23(17-39)34-22)42-20-32(7-8-32)19-37-10-12-41-13-11-37/h1-3,14-15,22-23,34,40H,4-13,16-20H2 |
Clave InChI |
MWSOTQXCCZLZSY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CN(CC1N2)C3=NC(=NC4=C3CCN(C4)C5=C6C(=CC(=C5)O)C=CC=C6I)OCC7(CC7)CN8CCOCC8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


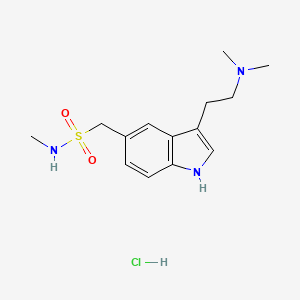
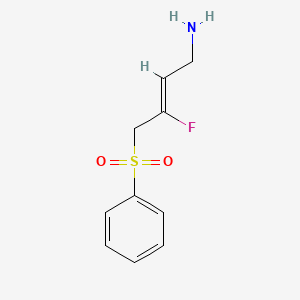
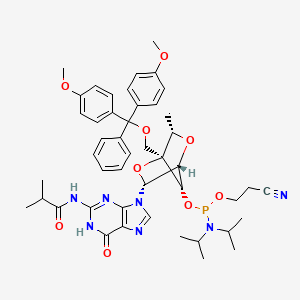
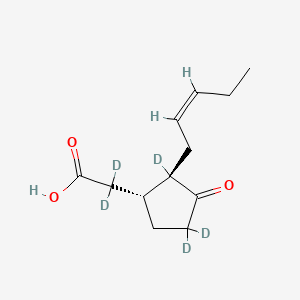
![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
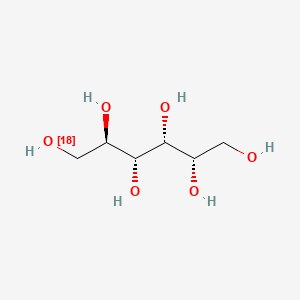
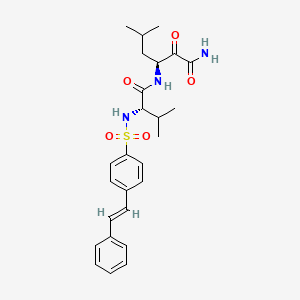
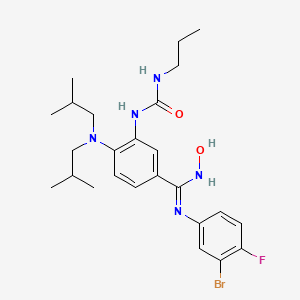
![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
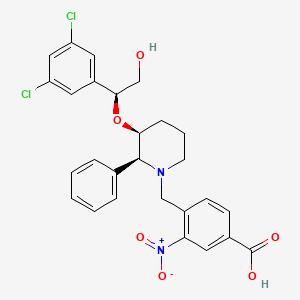
![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)
